molecular formula C16H16ClF3N2O2 B15157726 4-{[3-(Benzyloxy)butan-2-yl]oxy}-2-chloro-5-(trifluoromethyl)pyrimidine

4-{[3-(Benzyloxy)butan-2-yl]oxy}-2-chloro-5-(trifluoromethyl)pyrimidine

Cat. No.: B15157726
M. Wt: 360.76 g/mol
InChI Key: IEMJDGAUPKXAFK-UHFFFAOYSA-N
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Description

4-{[3-(Benzyloxy)butan-2-yl]oxy}-2-chloro-5-(trifluoromethyl)pyrimidine is a complex organic compound characterized by its unique molecular structure. This compound features a pyrimidine ring substituted with a chloro group at the 2-position and a trifluoromethyl group at the 5-position. Additionally, it has a benzyloxybutyl ether moiety attached to the 4-position of the pyrimidine ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(Benzyloxy)butan-2-yl]oxy}-2-chloro-5-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core and introduce the chloro and trifluoromethyl groups through electrophilic substitution reactions. The benzyloxybutyl ether moiety can be introduced via nucleophilic substitution or etherification reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(Benzyloxy)butan-2-yl]oxy}-2-chloro-5-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group may yield benzaldehyde or benzoic acid, while substitution of the chloro group with an amine may produce an aminopyrimidine derivative.

Scientific Research Applications

4-{[3-(Benzyloxy)butan-2-yl]oxy}-2-chloro-5-(trifluoromethyl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{[3-(Benzyloxy)butan-2-yl]oxy}-2-chloro-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-{[3-(Benzyloxy)butan-2-yl]oxy}-2-chloro-5-methylpyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    4-{[3-(Benzyloxy)butan-2-yl]oxy}-2-chloro-5-(difluoromethyl)pyrimidine: Contains a difluoromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 4-{[3-(Benzyloxy)butan-2-yl]oxy}-2-chloro-5-(trifluoromethyl)pyrimidine imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, which may enhance its efficacy in various applications compared to similar compounds.

Properties

Molecular Formula

C16H16ClF3N2O2

Molecular Weight

360.76 g/mol

IUPAC Name

2-chloro-4-(3-phenylmethoxybutan-2-yloxy)-5-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C16H16ClF3N2O2/c1-10(23-9-12-6-4-3-5-7-12)11(2)24-14-13(16(18,19)20)8-21-15(17)22-14/h3-8,10-11H,9H2,1-2H3

InChI Key

IEMJDGAUPKXAFK-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)OC1=NC(=NC=C1C(F)(F)F)Cl)OCC2=CC=CC=C2

Origin of Product

United States

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